Cas no 2445750-28-5 (methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride)

methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride 化学的及び物理的性質
名前と識別子
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- Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride
- methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride
- EN300-26865983
- 2445750-28-5
- methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride
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- MDL: MFCD32692460
- インチ: 1S/C9H18N2O4S.ClH/c1-15-9(14)7(5-12)11-8(13)6(10)3-4-16-2;/h6-7,12H,3-5,10H2,1-2H3,(H,11,13);1H/t6-,7-;/m0./s1
- InChIKey: OAXBANKZTVXLND-LEUCUCNGSA-N
- ほほえんだ: Cl.S(C)CC[C@@H](C(N[C@H](C(=O)OC)CO)=O)N
計算された属性
- せいみつぶんしりょう: 286.0754060g/mol
- どういたいしつりょう: 286.0754060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 8
- 複雑さ: 238
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26865983-2.5g |
methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |
2445750-28-5 | 95.0% | 2.5g |
$2631.0 | 2025-03-20 | |
Enamine | EN300-26865983-1.0g |
methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |
2445750-28-5 | 95.0% | 1.0g |
$1343.0 | 2025-03-20 | |
Enamine | EN300-26865983-5g |
methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |
2445750-28-5 | 95% | 5g |
$3894.0 | 2023-09-11 | |
1PlusChem | 1P028VO4-100mg |
methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |
2445750-28-5 | 95% | 100mg |
$638.00 | 2024-05-21 | |
Aaron | AR028VWG-50mg |
methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |
2445750-28-5 | 95% | 50mg |
$454.00 | 2025-02-17 | |
Aaron | AR028VWG-5g |
methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |
2445750-28-5 | 95% | 5g |
$5380.00 | 2023-12-15 | |
1PlusChem | 1P028VO4-2.5g |
methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |
2445750-28-5 | 95% | 2.5g |
$3314.00 | 2024-05-21 | |
Aaron | AR028VWG-250mg |
methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |
2445750-28-5 | 95% | 250mg |
$941.00 | 2025-02-17 | |
Enamine | EN300-26865983-0.25g |
methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |
2445750-28-5 | 95.0% | 0.25g |
$666.0 | 2025-03-20 | |
Enamine | EN300-26865983-0.1g |
methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |
2445750-28-5 | 95.0% | 0.1g |
$466.0 | 2025-03-20 |
methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochlorideに関する追加情報
Introduction to Methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate Hydrochloride (CAS No. 2445750-28-5)
Methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride, with the CAS number 2445750-28-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, belonging to the class of amino acid derivatives, has garnered attention due to its unique structural properties and potential applications in drug development and therapeutic interventions.
The molecular structure of this compound features a complex arrangement of functional groups, including amino and hydroxy moieties, which contribute to its reactivity and interaction with biological targets. The presence of a chiral center at the second carbon atom, as indicated by the (2S) configuration, underscores its importance in stereoselective synthesis and pharmacological activity. Such stereochemical specificity is often a critical factor in determining the efficacy and safety of pharmaceutical agents.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride has been explored for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, metabolic disorders, and neurodegenerative conditions. Preliminary studies have suggested that this compound may exhibit inhibitory effects on enzymes such as matrix metalloproteinases (MMPs), which are implicated in tissue degradation and inflammation.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical preparations. This improved solubility is crucial for achieving optimal bioavailability and therapeutic efficacy. Additionally, the hydrochloride form helps stabilize the compound against degradation, ensuring consistent quality and performance in clinical settings.
One of the most compelling aspects of Methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride is its potential as a lead compound for further drug discovery efforts. Its unique structural features provide a scaffold that can be modified to enhance specific pharmacological properties. For instance, modifications at the amino and hydroxy groups could be explored to improve binding affinity to target proteins or to enhance metabolic stability. Such structural optimization strategies are fundamental in the development of next-generation therapeutics.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and enantiomeric purity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical configuration. Advances in synthetic methodologies have made it possible to produce complex molecules like Methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride with increasing efficiency and scalability, which is essential for both research and industrial applications.
In the context of drug development, this compound represents an exciting opportunity for researchers to explore new therapeutic avenues. Its potential applications span across multiple therapeutic areas, including oncology, immunology, and metabolic diseases. By targeting key biological pathways, Methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride may offer novel treatment options for patients suffering from these conditions.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the body processes and eliminates this molecule is crucial for determining appropriate dosing regimens and minimizing potential side effects. Preclinical studies are being conducted to evaluate its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These studies will provide valuable insights into the compound's safety and efficacy before it can be translated into clinical trials.
Collaborations between academic institutions and pharmaceutical companies are playing a pivotal role in advancing the development of Methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride. Such partnerships leverage complementary expertise and resources to accelerate research progress from laboratory discovery to market-ready therapies. The integration of computational modeling, high-throughput screening technologies, and traditional wet chemistry techniques has significantly enhanced the pace at which novel compounds like this one are being developed.
The regulatory landscape for new drug candidates also influences the development trajectory of Methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride. Compliance with stringent guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring patient safety and product quality. Researchers must navigate complex regulatory requirements throughout the drug development process, from clinical trials to post-market surveillance.
In conclusion, Methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, potential therapeutic applications, and favorable physicochemical properties make it an attractive molecule for drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and pharmacological effects, this compound holds great promise for improving patient care across multiple disease indications.
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